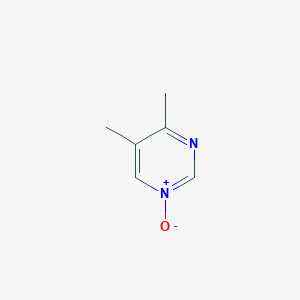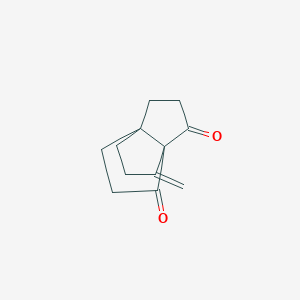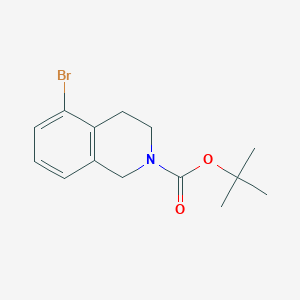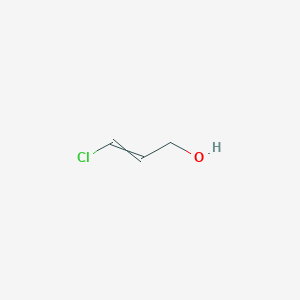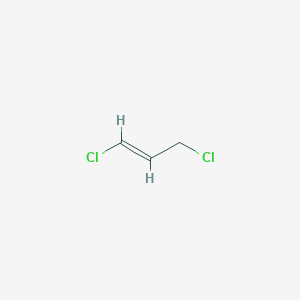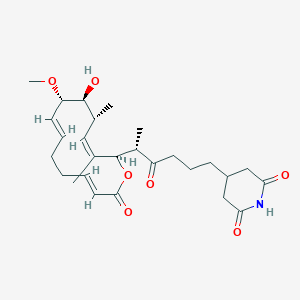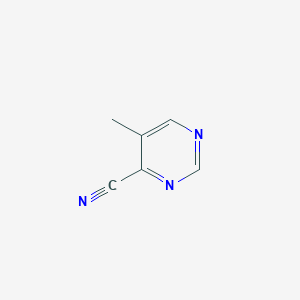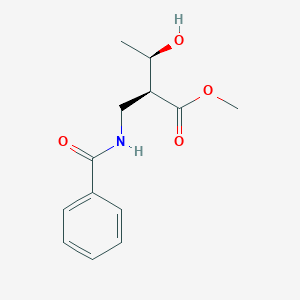
(2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate
Vue d'ensemble
Description
(2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate is a chemical compound that belongs to the class of beta-hydroxybutyrate derivatives. It is a chiral molecule that has a potential application in the field of medicinal chemistry. The compound has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been studied extensively.
Mécanisme D'action
The mechanism of action of (2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate is not fully understood. However, it has been suggested that the compound may act by modulating the activity of gamma-aminobutyric acid (GABA) receptors in the brain.
Effets Biochimiques Et Physiologiques
(2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate has been reported to have several biochemical and physiological effects. It has been shown to increase the levels of GABA in the brain, which may contribute to its anticonvulsant and neuroprotective activities. The compound has also been reported to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation in the brain, which may contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate in lab experiments is its potential use as a tool compound for studying the role of GABA receptors in the brain. However, one of the limitations is the lack of information on the compound's pharmacokinetic and pharmacodynamic properties, which may affect its efficacy in vivo.
Orientations Futures
There are several future directions for the research on (2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate. One direction is to study the compound's pharmacokinetic and pharmacodynamic properties in vivo to determine its efficacy and safety as a potential therapeutic agent. Another direction is to investigate the compound's potential use in the treatment of other neurological disorders, such as Parkinson's disease and multiple sclerosis. Additionally, the development of novel synthetic methods for (2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate may lead to the discovery of new analogs with improved pharmacological properties.
Applications De Recherche Scientifique
(2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate has potential applications in the field of medicinal chemistry. It has been reported to have anticonvulsant and neuroprotective activities in animal models. The compound has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propriétés
Numéro CAS |
124044-13-9 |
|---|---|
Nom du produit |
(2S,3R)-methyl-2-benzamidomethyl-3-hydroxybutyrate |
Formule moléculaire |
C13H17NO4 |
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
methyl (2S,3R)-2-(benzamidomethyl)-3-hydroxybutanoate |
InChI |
InChI=1S/C13H17NO4/c1-9(15)11(13(17)18-2)8-14-12(16)10-6-4-3-5-7-10/h3-7,9,11,15H,8H2,1-2H3,(H,14,16)/t9-,11+/m1/s1 |
Clé InChI |
ATBIFOORFZTUKF-KOLCDFICSA-N |
SMILES isomérique |
C[C@H]([C@H](CNC(=O)C1=CC=CC=C1)C(=O)OC)O |
SMILES |
CC(C(CNC(=O)C1=CC=CC=C1)C(=O)OC)O |
SMILES canonique |
CC(C(CNC(=O)C1=CC=CC=C1)C(=O)OC)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[3-[2-(4-Azido-3-(125I)iodanylphenyl)ethyl]-2,6-dioxo-1-propyl-7H-purin-8-yl]phenoxy]acetic acid](/img/structure/B49443.png)
